molecular formula C12H11F3N2O2 B2923648 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2034606-12-5

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No. B2923648
CAS RN: 2034606-12-5
M. Wt: 272.227
InChI Key: OXWFAQLWZLCXKU-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-Oxa-5-azabicyclo[2.2.1]heptane . This core structure is a bicyclic compound containing a nitrogen atom and an oxygen atom . The specific derivative you mentioned has additional functional groups attached, including a pyridine ring with a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be based on the 2-Oxa-5-azabicyclo[2.2.1]heptane core, with additional groups attached at specific positions . The exact structure would depend on the locations and orientations of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure . These could include properties such as melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Pharmacological and Toxicological Research

Research involving similar bicyclic and pyridinyl compounds focuses on understanding their pharmacokinetics, therapeutic potential, and safety profiles. For instance, studies on compounds like cefazedone and fluoroquinolones explore their antibacterial properties, dosing, and systemic tolerance in human subjects (Nakashima et al., 1995). These investigations provide critical insights into the drug development process, including the assessment of drug efficacy, metabolism, and potential toxicological effects.

Mechanistic Studies and Safety Evaluation

Mechanistic studies on compounds with trifluoromethyl groups and their interactions with biological systems are crucial for drug design. For example, the exploration of thromboxane A2 synthetase inhibition and prostaglandin endoperoxide receptor blockade by certain molecules (Clerck et al., 1989) offers valuable information on the modulation of inflammatory pathways and cardiovascular health. Such studies can guide the development of novel therapeutic agents targeting specific biochemical pathways.

Environmental and Occupational Health

Research into the environmental and occupational health impacts of chemical exposure is another area where related compounds are studied. Investigations into the percutaneous absorption and systemic effects of skin exposure to chemical enhancers like Azone (Wester et al., 1994) can inform safety guidelines and risk assessments for chemicals with potential dermal exposure.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many organic compounds are flammable, and some can be harmful or toxic if ingested or inhaled .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has promising biological activity, it could be studied further as a potential drug .

properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.1]heptan-5-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2/c13-12(14,15)10-2-1-7(4-16-10)11(18)17-5-9-3-8(17)6-19-9/h1-2,4,8-9H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWFAQLWZLCXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-(trifluoromethyl)pyridin-3-yl)methanone

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